Phase Transition Temperature: 4-Bromobenzyl Alcohol vs 4-Chlorobenzyl Alcohol
4-Bromobenzyl alcohol exhibits a first-order phase transition (Phase II to Phase I) at 217 K, whereas the isomorphic 4-chloro analog undergoes the same transition at 236 K, representing a 19 K shift in the temperature at which conformational rearrangement and hydrogen bond reversal occur [1]. This 8.1% lower transition temperature is attributed to the larger atomic radius and polarizability of bromine relative to chlorine, which alters the crystal packing energy landscape.
| Evidence Dimension | First-order solid-state phase transition temperature (Tc1) |
|---|---|
| Target Compound Data | 217 K |
| Comparator Or Baseline | 4-Chlorobenzyl alcohol: 236 K |
| Quantified Difference | 19 K (8.1%) lower transition temperature for 4-bromo compound |
| Conditions | X-ray diffraction and differential scanning calorimetry (DSC) on crystalline samples; same experimental conditions applied to both compounds [1] |
Why This Matters
Materials science applications requiring predictable crystallinity, hydrogen-bond network stability, or temperature-dependent conformational behavior must account for this 19 K difference—substituting the chloro analog without adjusting temperature control parameters will produce different phase populations and potentially altered material properties.
- [1] Hashimoto, M., & Harada, M. (2003). Conformational Phase Transitions Associated with Reversal of Hydrogen Bond Direction in 4-Chloro- and 4-Bromobenzyl Alcohols. An X-Ray Study. Zeitschrift für Naturforschung A, 58(1-2), 63-67. View Source
